N-(3-(Aminomethyl)phenyl)formamide
Description
Structure
3D Structure
Properties
CAS No. |
918810-75-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]formamide |
InChI |
InChI=1S/C8H10N2O/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4,6H,5,9H2,(H,10,11) |
InChI Key |
YOFWZNQOCKPKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Aminomethyl Phenyl Formamide and Its Derivatives
Direct Formylation Approaches to N-(3-(Aminomethyl)phenyl)formamide
Direct formylation of the precursor amine, 3-(aminomethyl)aniline, is the most straightforward approach to synthesizing this compound. This can be achieved through various methods, including condensation with formic acid, reductive formylation, and other catalytic or catalyst-free protocols.
Amine-Formic Acid Condensation Reactions
The reaction of an amine with formic acid is a fundamental method for N-formylation. scispace.com This condensation reaction typically involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct, driving the reaction to completion. scispace.comresearchgate.net Studies have shown that this method is highly effective for a range of primary and secondary amines, providing excellent yields. scispace.com The chemoselectivity of this reaction is a key advantage; it selectively formylates amino groups without affecting hydroxyl groups present in the molecule. scispace.comscholarsresearchlibrary.com
A notable procedure involves refluxing the amine with 1.0-1.2 equivalents of 85% aqueous formic acid in toluene, which has been shown to produce N-formylated products in excellent yields, often pure enough for subsequent use without further purification. scispace.com This method's practicality is enhanced by its use of aqueous formic acid, eliminating the need for strictly anhydrous conditions that are often required for other formylating agents like acetic formic anhydride. scispace.com
Reductive Formylation Strategies Utilizing Carbon Dioxide and Hydrides
A sustainable and green approach to N-formylation involves the use of carbon dioxide (CO2) as a C1 source and a hydride source, such as sodium borohydride (B1222165) (NaBH4), as the reducing agent. semanticscholar.orgnih.gov This method is attractive due to the abundance, low cost, and non-toxic nature of CO2. semanticscholar.orgnih.gov The reaction proceeds through the in situ generation of a formoxy borohydride species from the reaction of CO2 and NaBH4. semanticscholar.orgnih.gov This intermediate then reacts with the amine to yield the N-formylated product. semanticscholar.orgnih.gov
This catalyst-free approach can be conducted under ambient pressure and does not require specialized equipment. semanticscholar.orgnih.gov Research has demonstrated that this method is effective for both aliphatic and aromatic amines. nih.gov While aliphatic amines typically react at around 60 °C, aromatic amines, being less nucleophilic, may require higher temperatures of 90–100 °C to achieve good yields. nih.gov The choice of solvent is critical, with formamide-based solvents like DMF being particularly effective in promoting the formation of the necessary formoxy borohydride intermediate. semanticscholar.orgnih.gov
Catalyst-Free and Catalytic Formylation Protocols
Both catalyst-free and catalytic methods are widely employed for N-formylation.
Catalyst-Free Protocols: Heating an amine with formic acid under neat (solvent-free) conditions is a simple and environmentally friendly catalyst-free method. scholarsresearchlibrary.comacademie-sciences.fr This approach often provides moderate to excellent yields and simplifies the work-up process, as no catalyst needs to be removed. scholarsresearchlibrary.com Another catalyst-free strategy utilizes aromatic formates, such as phenyl formate, as the formylating agent under ambient, solvent-free conditions, proving effective for various aromatic and aliphatic amines. tandfonline.com
Catalytic Protocols: A variety of catalysts can enhance the efficiency of N-formylation. Molecular iodine has been shown to be a low-cost, non-toxic, and effective catalyst for the formylation of amines with formic acid under solvent-free conditions, with optimal conditions being 5 mol% iodine at 70°C. organic-chemistry.org The active catalytic species is believed to be HI, generated in situ. nih.gov
Solid acid catalysts are also prominent. Sulfonic acid functionalized on magnetic nanoparticles (NP@SO3H) has been used as a recyclable catalyst for the N-formylation of primary amines with formic acid in ethanol (B145695) at room temperature. rsc.org The proposed mechanism involves the protonation of formic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon for attack by the amine. rsc.org Other solid catalysts like Amberlite IR-120[H+], often used with microwave irradiation, can significantly shorten reaction times. nih.gov
The table below summarizes various catalytic systems used for the N-formylation of amines.
| Catalyst System | Formyl Source | Conditions | Substrate Scope | Key Advantages |
| Molecular Iodine (I₂) (5 mol%) | Formic Acid | 70 °C, solvent-free | Aromatic & aliphatic amines | Low-cost, non-toxic, efficient organic-chemistry.org |
| NP@SO₃H | Formic Acid | Room temp, ethanol | Primary aromatic amines | Recyclable magnetic catalyst, mild conditions rsc.org |
| Amberlite IR-120[H⁺] | Formic Acid | Microwave irradiation | Anilines, primary amines | Rapid reaction times, reusable resin nih.gov |
| ZnO | Formic Acid | 70 °C, solvent-free | Aromatic, primary & secondary amines | Scalable, good to excellent yields nih.gov |
| Indium | Formic Acid | 70 °C, solvent-free | Anilines, primary & secondary amines | Effective metal catalyst nih.gov |
| [ChCl][ZnCl₂]₂ (DES) | Formic Acid | 60 °C | Anilines | Dual solvent/catalyst, green, reusable nih.gov |
| EDTA | CO₂ / Phenylsilane | 80 °C, DMSO | Various amines | Cheap, non-toxic, recyclable mdpi.com |
Solvent Effects and Reaction Condition Optimization in Formylation
The choice of solvent and reaction conditions plays a pivotal role in the outcome of N-formylation reactions.
In amine-formic acid condensations, using a non-polar solvent like toluene or xylene with a Dean-Stark trap to remove water is a classic optimization that drives the equilibrium towards the product, resulting in dramatically increased yields compared to running the reaction in excess formic acid or in solvents like benzene (B151609). scispace.com Conversely, some of the most efficient protocols are performed under solvent-free (neat) conditions, which simplifies the process and reduces environmental impact. scholarsresearchlibrary.comorganic-chemistry.orgnih.gov
For reductive formylations using CO2 and NaBH4, polar aprotic solvents, particularly DMF, are critical for the reaction's success. semanticscholar.orgnih.gov The solvent facilitates the in situ formation of the crucial formoxy borohydride species. semanticscholar.orgnih.gov In some CO2/hydrosilane systems, polar solvents are believed to activate the bonds of both CO2 and the silane, while in others, nucleophilic solvents like DMF are thought to promote the interaction between the amine and the hydrosilane. researchgate.net
Temperature is another key parameter. While many modern catalytic systems are designed to work at room temperature or slightly elevated temperatures (e.g., 60-80 °C), the specific temperature required often depends on the reactivity of the amine substrate, with less nucleophilic aromatic amines generally requiring more heat than aliphatic ones. nih.govnih.govrsc.org
Indirect Synthetic Pathways Involving this compound as a Precursor or Intermediate
Beyond its direct synthesis, this compound can feature as a key intermediate in more complex synthetic sequences, particularly in the construction of substituted heterocyclic systems or other functionalized molecules.
Stepwise Functionalization of Substituted Phenyl Rings
In multi-step syntheses, a substituted phenyl ring can be elaborated, with the aminomethyl and formamide (B127407) groups being introduced sequentially or being present while other transformations occur on the ring. For instance, a common strategy in medicinal chemistry involves the Vilsmeier-Haack formylation followed by reductive amination to install aminomethyl groups on aromatic rings. digitellinc.com While this is challenging on electron-deficient rings like pyridine, related stepwise functionalizations on benzene derivatives are common. digitellinc.com
An example of a stepwise approach could involve the synthesis of a more complex molecule where an initial acetanilide (B955) is first functionalized, for example, by C-H bond formylation at the ortho and para positions using a copper catalyst and DMSO as the carbon source. frontiersin.org Although this example leads to a dialdehyde, it illustrates the principle of functionalizing the ring while an amide group is present. In a hypothetical pathway to a derivative of this compound, one could envision starting with a nitro- or cyano-substituted formanilide, performing other chemical modifications on the ring, and then reducing the nitro or cyano group to the aminomethyl functionality in a later step. The formamide group serves as a stable protecting group for the aniline (B41778) nitrogen during these transformations.
Approaches via Amine Protection-Deprotection Strategies
The synthesis of this compound, a molecule possessing two distinct amine functionalities—a primary benzylic amine and an amino group that is part of a formamide—often necessitates the use of protection-deprotection strategies to achieve the desired chemoselectivity. The presence of multiple reactive sites requires that one amine group is temporarily masked while the other is modified.
Amine protecting groups are crucial in multi-step syntheses to prevent unwanted side reactions. nih.gov For a precursor like 3-aminobenzylamine (B1275103), selective formylation is challenging without protection. A common strategy involves protecting the more nucleophilic benzylic amine, formylating the aromatic amine, and subsequently removing the protecting group.
Commonly employed amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (FMOC). masterorganicchemistry.com The selection of a protecting group is dictated by its stability under the reaction conditions for subsequent steps and the ease of its removal.
Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com It is stable under a wide range of non-acidic conditions. Deprotection is conveniently achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comfishersci.co.uk This method is highly effective and one of the most frequently used transformations in organic synthesis. nih.gov
Cbz Group: The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl). Its removal is typically accomplished via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd-C), a method that is orthogonal to the acid-labile Boc group. masterorganicchemistry.com
4-(Alkylamino)benzyl Groups: These have also been explored as effective protecting groups for amines. Their removal can be carried out selectively and efficiently using trifluoroacetic acid (TFA), offering another tool for selective synthesis. clockss.org
A plausible synthetic sequence for this compound could involve the selective protection of the benzylic amine of 3-aminobenzylamine, followed by the formylation of the aniline nitrogen, and concluding with the deprotection of the benzylic amine. The orthogonality of protecting groups is particularly useful in complex syntheses, allowing for the sequential deprotection of different amines within the same molecule. masterorganicchemistry.com For example, a molecule containing both a Boc-protected and a Cbz-protected amine can have the Boc group removed with acid while the Cbz group remains intact. masterorganicchemistry.com
Chemo- and Regioselectivity in Multi-functionalized Precursor Syntheses
The synthesis of this compound from multi-functionalized precursors is a study in controlling chemo- and regioselectivity. The challenge lies in differentiating between the two amine groups in precursors like 3-aminobenzylamine or in managing transformations on a ring that contains other reactive substituents.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound synthesis, the primary goal is the selective formylation of one of the two amine groups. The benzylic amine is generally more basic and nucleophilic than the aromatic amine, meaning it would typically react faster with an electrophilic formylating agent. Therefore, to formylate the aromatic amine selectively, the benzylic amine must first be protected.
An alternative strategy involves starting with a precursor where the amine functionalities are chemically distinct from the outset. For example, one could start with 3-nitrobenzylamine. In this case, the benzylic amine can be formylated first. The nitro group is then reduced to an aniline (aromatic amine). This approach circumvents the issue of competitive formylation between two amine groups.
Regioselectivity , the control of reaction at a particular position on a molecule, is also critical. When using substituted benzene rings as precursors, the position of incoming groups or the modification of existing ones must be precise. For instance, in the synthesis of a precursor like 3-aminobenzylamine from a substituted toluene, the positions of the amino and aminomethyl groups are determined by the directing effects of the substituents on the aromatic ring during electrophilic or nucleophilic aromatic substitution reactions. Fine-tuning of protecting groups and reaction conditions can achieve high regioselectivity in processes like Pd-catalyzed carboamination. researchgate.net
The development of one-pot, multi-component reactions also highlights the importance of controlling selectivity. While complex molecules can be assembled efficiently, success hinges on the inherent reactivity and ordering of the reaction steps to yield the desired isomer. nih.gov The study of chemo- and regioselective reactions is an active area of research, with new methods continually being developed to synthesize complex molecules with high precision. nih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable manufacturing processes. These principles focus on minimizing waste, reducing energy consumption, and using safer chemicals. jocpr.comresearchgate.net
Atom Economy and E-Factor Analysis in Synthetic Routes
Two key metrics for evaluating the "greenness" of a synthetic process are Atom Economy (AE) and the Environmental Factor (E-Factor). researchgate.netsheldon.nl
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of all starting materials into the desired product. primescholars.com It is a theoretical value calculated as:
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts. jocpr.com For instance, addition reactions have a 100% atom economy, while substitution and elimination reactions generate stoichiometric byproducts, thus lowering their AE. primescholars.com
The Environmental Factor (E-Factor) provides a more practical measure of waste by considering the total mass of waste generated per kilogram of product. sheldon.nl
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The E-Factor includes waste from all sources, such as reagents, solvents, and purification aids, but typically excludes water. sheldon.nl An ideal E-Factor is zero. The pharmaceutical and fine chemical industries often have high E-Factors due to the prevalence of multi-step syntheses and the use of stoichiometric reagents. sheldon.nl Process Mass Intensity (PMI) is a related metric, defined as the total mass input divided by the mass of the product (PMI = E-Factor + 1). sheldon.nl
Below is a comparative analysis of green chemistry metrics for two hypothetical formylation routes to this compound.
Table 1: Hypothetical Atom Economy for the Synthesis of this compound Starting Material: 3-Aminobenzylamine (MW: 122.17 g/mol ), Product: this compound (MW: 150.18 g/mol )
| Formylating Agent | Reaction | Reactant MW ( g/mol ) | Byproduct | Byproduct MW ( g/mol ) | Theoretical Atom Economy (%) |
| Formic Acid | C₇H₁₀N₂ + HCOOH → C₈H₁₀N₂O + H₂O | 46.03 | Water | 18.02 | 89.29% |
| Ethyl Formate | C₇H₁₀N₂ + C₃H₆O₂ → C₈H₁₀N₂O + C₂H₅OH | 74.08 | Ethanol | 46.07 | 67.58% |
This is an interactive data table. You can sort and filter the data.
Table 2: Key Green Chemistry Metrics
| Metric | Formula | Ideal Value | Significance |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 100% | Measures the efficiency of atom incorporation from reactants to product. researchgate.net |
| E-Factor | Total Waste (kg) / Product (kg) | 0 | Quantifies the actual amount of waste produced in a process. sheldon.nl |
| Process Mass Intensity (PMI) | Total Mass In / Mass of Product | 1 | Provides a complete picture of all mass used in a process relative to the product. rsc.org |
| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of Reactants | 100% | A practical measure that combines yield with atom economy. rsc.org |
This is an interactive data table. You can sort and filter the data.
These metrics clearly indicate that synthetic routes with fewer byproducts and higher yields are more sustainable. rsc.org
Utilization of Renewable Feedstocks and Environmentally Benign Catalysts
A cornerstone of green synthesis is the shift from finite fossil fuel-based resources to renewable feedstocks and the use of catalysts that are efficient and non-toxic. jocpr.comresearchgate.net
Renewable Feedstocks: The chemical industry is increasingly exploring biomass as a source for platform molecules. researchgate.net For N-formylation reactions, which are key to synthesizing formamides, several bio-derived C1 and C2 feedstocks are being investigated as alternatives to traditional, often toxic, reagents like carbon monoxide or formaldehyde. These include:
Glycerol, Glycolic Acid, and 1,3-dihydroxyacetone: These C2 and C3 platform molecules, derivable from biomass, can be used as carbon sources for the synthesis of N-formamides. researchgate.net
Formamide: Itself can be considered a plausible prebiotic feedstock and is a versatile reagent in organic synthesis. nih.gov It can be used in amination reactions of various substrates derived from biomass. nih.gov
Carbon Dioxide (CO₂): Utilizing CO₂ as a C1 building block is a major goal of green chemistry. While challenging, catalytic systems are being developed to convert CO₂ into valuable chemicals, including formic acid, which can then be used for formylation. researchgate.net
Environmentally Benign Catalysts: Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For N-formylation, several green catalytic approaches have been developed:
Catalyst-Free Systems: Some N-formylation reactions can proceed efficiently without any catalyst, for example, by simply heating amines with formic acid or ethyl formate. mdma.ch These solvent-free and catalyst-free conditions represent a highly green synthetic route. mdma.ch
Heterogeneous Catalysts: Solid acid catalysts, such as heteropolyacids (HPAs), are particularly attractive because they are often highly active, reusable, and non-corrosive, simplifying product purification and minimizing waste. exlibrisgroup.com
Low-Cost Metal Catalysts: Instead of precious metals like palladium or platinum, researchers are developing catalysts based on abundant and less toxic metals like zinc. researchgate.net An eco-friendly, low-cost zinc catalyst has been reported for the N-formylation of various amines using formic acid. researchgate.net
The combination of renewable feedstocks and benign catalysts offers a powerful strategy for the sustainable synthesis of this compound and other valuable chemical compounds.
Table 3: Examples of Green Approaches to N-Formylation
| Approach | Reagent/Catalyst | Feedstock Source | Key Advantages |
| Biomass Valorization | Glycolic Acid, Glycerol | Biomass researchgate.net | Utilizes renewable resources, reduces reliance on fossil fuels. researchgate.net |
| CO₂ Utilization | Formic Acid (from CO₂) | Carbon Dioxide researchgate.net | Carbon capture and utilization, atom-economical C1 source. researchgate.net |
| Catalyst-Free Synthesis | Formic Acid / Ethyl Formate | Conventional/Renewable | No catalyst cost or contamination, simplified purification. mdma.ch |
| Heterogeneous Catalysis | Heteropolyacids (HPAs) | N/A | Reusable, non-corrosive, easy separation from product. exlibrisgroup.com |
| Benign Metal Catalysis | Zinc-based catalyst | N/A | Low-cost, low-toxicity metal. researchgate.net |
This is an interactive data table. You can sort and filter the data.
Chemical Reactivity and Reaction Mechanisms of N 3 Aminomethyl Phenyl Formamide
Reactivity of the Formamide (B127407) Moiety
The formamide group (-NHCHO) is an amide, characterized by a nitrogen atom bonded to a carbonyl group. Its reactivity is influenced by the resonance between the nitrogen lone pair and the carbonyl pi-system, which imparts partial double-bond character to the C-N bond and reduces the nucleophilicity of the nitrogen atom compared to an amine.
Hydrolytic Cleavage of the Amide Bond
The amide bond of the formamide moiety can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 3-(aminomethyl)aniline and formic acid. This reaction is a classic example of nucleophilic acyl substitution.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of the amine lead to the formation of the corresponding primary amine and formic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. To facilitate this, the amide anion is subsequently protonated by the solvent or upon workup to give the primary amine. This process is generally less efficient for amides than for esters due to the poor leaving group ability of the amide ion.
N-Alkylation and Acylation Reactions of the Amide Nitrogen
The nitrogen atom of the formamide group is significantly less nucleophilic than the nitrogen of the primary aminomethyl group. Consequently, its direct alkylation or acylation requires specific and often forcing conditions.
N-Alkylation: Amides are very weak bases and must typically be converted to their more nucleophilic conjugate bases (amidates) before alkylation can occur. mdpi.com This is achieved by treatment with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide. mdpi.com Microwave irradiation under solvent-free phase-transfer catalytic (PTC) conditions has also been shown to be an effective method for the N-alkylation of amides. mdpi.com
N-Acylation: The N-acylation of the formamide nitrogen is also challenging due to its low nucleophilicity. While the acylation of amines is a common transformation used for producing fine chemicals and pharmaceuticals or as a protecting group strategy, orientjchem.orgnih.gov direct acylation on the formamide nitrogen is less common. It generally requires highly reactive acylating agents and conditions that favor the formation of the N-acylformamide.
| Reaction | Reagents & Conditions | Product Type |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-(3-(aminomethyl)phenyl)formamide |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCO-X) | N-acyl-N-(3-(aminomethyl)phenyl)formamide |
Reduction Pathways of the Formyl Group
The formyl group (CHO) of the formamide moiety can be reduced to a methyl group (-CH3). This transformation converts the formamide into a secondary N-methylamine. Strong reducing agents are typically required for this conversion.
Hydride Reduction: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides to amines. The reaction proceeds via the formation of a complex between the hydride reagent and the carbonyl group, followed by the elimination of the oxygen atom and subsequent reduction of the resulting iminium intermediate. This would convert N-(3-(aminomethyl)phenyl)formamide into N-methyl-3-(aminomethyl)aniline.
Catalytic Hydrogenation: While catalytic hydrogenation is a common method for reducing many functional groups, the reduction of amides typically requires harsh conditions (high pressure and temperature) and specific catalysts. googleapis.com It is a less common method for formamide reduction compared to the use of metal hydrides. The removal of N-formyl groups can also be achieved using hydroxylamine (B1172632) in the presence of a strong acid. google.com
Reactivity of the Primary Aminomethyl Group
The primary aminomethyl group (-CH2NH2) is a potent nucleophile and a key site for a variety of chemical transformations. Its reactivity is characteristic of primary alkylamines.
Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)
The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to readily participate in nucleophilic addition and condensation reactions.
Schiff Base (Imine) Formation: One of the most characteristic reactions of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.org The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org
Dehydration: The carbinolamine is then protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. libretexts.orglibretexts.org This reaction is reversible and is often driven to completion by removing the water formed during the reaction. youtube.com The formation of Schiff bases is a versatile method for creating new C-N bonds and is widely used in organic synthesis and coordination chemistry. nih.govnih.gov
Other Nucleophilic Additions: The aminomethyl group can also act as a nucleophile towards other electrophiles, such as acyl chlorides and acid anhydrides (leading to N-acylation), and alkyl halides (leading to N-alkylation). orientjchem.orgorganic-chemistry.org These reactions are generally much more facile at the primary amine than at the formamide nitrogen.
| Electrophile | Reaction Type | Product |
| Aldehyde (R'CHO) | Condensation | Schiff Base / Imine |
| Ketone (R'COR'') | Condensation | Schiff Base / Imine |
| Acyl Halide (R'COCl) | Nucleophilic Acyl Substitution | N-Acylated Amine |
| Acid Anhydride ((R'CO)2O) | Nucleophilic Acyl Substitution | N-Acylated Amine |
| Alkyl Halide (R'-X) | Nucleophilic Substitution | N-Alkylated Amine |
Cyclization Pathways and Heterocycle Formation from the Aminomethyl Moiety
The primary aminomethyl group is a key functional handle for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve the reaction of the amine with a bifunctional reagent or an intramolecular reaction with another functional group on the molecule.
Reaction with 1,3-Dicarbonyl Compounds: The reaction of primary amines with 1,3-dicarbonyl compounds or their equivalents is a classical method for the synthesis of various heterocycles, such as pyridines and pyrimidines.
Pictet-Spengler Reaction: While a classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclization reactions can be envisioned where the aminomethyl group reacts with an aldehyde or ketone, and the resulting iminium ion is attacked by the adjacent aromatic ring to form a tetrahydroisoquinoline-like structure, provided the ring is sufficiently activated.
Domino and Cascade Reactions: The aminomethyl group can participate in cascade or domino reactions, where a single synthetic operation generates multiple bond formations. For instance, a reaction could be initiated at the amine, with subsequent cyclization onto the aromatic ring or another part of the molecule. nih.govresearchgate.net Such cyclization-aromatization reactions are powerful tools for building complex aza-aromatic systems. rsc.org
The specific heterocycle formed depends on the nature of the co-reactant and the reaction conditions employed. The nucleophilicity of the aminomethyl group makes it a versatile starting point for constructing diverse heterocyclic scaffolds. researchgate.net
Role in Ligand Coordination Chemistry and Metal Complexation
This compound possesses multiple potential donor atoms, making it a versatile ligand in coordination chemistry. A ligand is a molecule or ion that bonds to a central metal atom to form a coordination complex; the ligand acts as a Lewis base, donating one or more electron pairs to the metal, which acts as a Lewis acid uomustansiriyah.edu.iquci.edu.
The key potential coordination sites in this compound are:
The nitrogen atom of the primary aminomethyl group (-CH₂NH₂).
The nitrogen atom of the formamido group (-NHCHO).
The oxygen atom of the formamido carbonyl group (C=O).
Due to these sites, the compound can function as a monodentate ligand , coordinating to a metal ion through a single donor atom, most likely the more basic and sterically accessible nitrogen of the aminomethyl group.
More significantly, it can act as a bidentate chelating ligand . Chelation involves the formation of a ring structure containing the metal ion, which generally leads to more stable complexes compared to those formed with monodentate ligands uci.edu. This compound can form a stable six-membered chelate ring by coordinating to a metal center through both the aminomethyl nitrogen and the formyl oxygen. This type of bidentate N,O-coordination is a common motif in coordination chemistry. The ability of related aminomethyl derivatives to act as metal-complexing agents has been noted in various applications researchgate.net.
The specific coordination mode and the stability of the resulting metal complex depend on several factors, including the nature of the metal ion (its size, charge, and electronic properties), the reaction conditions (pH and solvent), and the presence of competing ligands uomustansiriyah.edu.iq.
Aromatic Ring Reactivity and Functionalization
Electrophilic Aromatic Substitution Patterns and Directing Effects
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The rate and regioselectivity (the orientation of the incoming electrophile) of the reaction are governed by the electronic properties of the substituents already present on the ring masterorganicchemistry.comlibretexts.org. In this compound, the directing effects of the formamido (-NHCHO) and aminomethyl (-CH₂NH₂) groups determine the outcome of substitution.
Directing Effects of Individual Substituents:
Formamido Group (-NHCHO): This group is an ortho, para-director and is considered moderately activating . The nitrogen atom has a lone pair of electrons that it can donate into the benzene (B151609) ring via resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles organicchemistrytutor.comyoutube.com. This resonance donation stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the attack, especially when the electrophile adds to the ortho or para positions libretexts.org. However, the activating effect is moderated because the nitrogen's lone pair is also in resonance with the adjacent electron-withdrawing carbonyl group.
Aminomethyl Group (-CH₂NH₂): Under neutral conditions, this group is weakly activating and an ortho, para-director . It functions like a simple alkyl group, donating electron density through induction and hyperconjugation libretexts.org. However, many electrophilic substitutions are performed in strong acid. Under these conditions, the basic amino group is protonated to form the aminomethylammonium group (-CH₂NH₃⁺) . This positively charged group is strongly deactivating due to its powerful electron-withdrawing inductive effect stackexchange.comyoutube.com. This effect pulls electron density from the ring, making it less reactive. The deactivation is strongest at the closest positions (ortho) and weakest at the furthest (para). Consequently, the meta position becomes the least deactivated and therefore the preferred site of attack stackexchange.comlibretexts.org.
Combined Directing Effects:
The two groups are meta to each other on the phenyl ring. The outcome of an electrophilic substitution reaction depends on the reaction conditions, primarily the acidity.
| Position | Directed by -NHCHO (o,p) | Directed by -CH₂NH₂ (o,p, neutral) | Directed by -CH₂NH₃⁺ (m, acidic) | Overall Likelihood (Acidic Conditions) |
| C2 | Ortho (Activated) | Ortho (Activated) | Ortho (Strongly Deactivated) | Unlikely |
| C4 | Ortho (Activated) | Para (Activated) | Meta (Deactivated) | Possible |
| C5 | Meta (Neutral) | Meta (Neutral) | Para (Least Deactivated) | Most Likely |
| C6 | Para (Activated) | Ortho (Activated) | Ortho (Strongly Deactivated) | Unlikely |
Under acidic conditions, the deactivating -CH₂NH₃⁺ group will dominate. It strongly disfavors substitution at positions 2 and 6. The -NHCHO group activates positions 2, 4, and 6. The position that is least disfavored by the deactivating group and/or favored by the activating group will be the site of substitution. Position 5 is meta to the deactivating group and meta to the activating group. Position 4 is ortho to the activating group but meta to the deactivating group. Therefore, substitution is most likely to occur at position 5 , which is para to the deactivating -CH₂NH₃⁺ group (the least deactivated position) and meta to the -NHCHO group. Substitution at position 4 is also a possibility.
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds nih.govlibretexts.org. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are central to modern organic synthesis sigmaaldrich.com. To utilize this compound in these reactions, it must first be modified to contain a suitable leaving group, typically a halide (Br, I) or a triflate (OTf), on the aromatic ring libretexts.org.
For instance, if a brominated derivative, such as N-(5-bromo-3-(aminomethyl)phenyl)formamide, were synthesized, it could serve as a substrate for various cross-coupling reactions.
Example Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide libretexts.orguwindsor.ca.
Reaction: A brominated this compound derivative could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.
Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving three main steps libretexts.org:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aromatic ring.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, especially with substrates containing potentially interfering functional groups like amines and amides sigmaaldrich.comorganic-chemistry.org.
Intramolecular Cyclizations and Rearrangements involving this compound
The structure of this compound is conducive to intramolecular reactions, where the two substituent groups react with each other to form a new ring system. The aminomethyl group provides a nucleophilic nitrogen, while the formamide group contains an electrophilic carbonyl carbon.
A plausible intramolecular cyclization is the formation of a dihydroquinazoline (B8668462) derivative. Under dehydrating conditions (e.g., heating with a strong acid or a reagent like phosphorus oxychloride), the primary amine of the aminomethyl group could perform a nucleophilic attack on the carbonyl carbon of the formamide. Subsequent loss of a water molecule would lead to the formation of a six-membered heterocyclic ring.
This type of reaction, known as the Bischler-Napieralski reaction for isoquinoline (B145761) synthesis, has analogues in quinazoline (B50416) synthesis. The proximity and reactivity of the functional groups in this compound make it a suitable precursor for such heterocyclic systems, which are important scaffolds in medicinal chemistry.
Mechanistic Investigations of Key Reactions
Computational Elucidation of Reaction Transition States and Intermediates
While specific computational studies on this compound are not widely reported, modern computational chemistry provides powerful tools to investigate its reaction mechanisms. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, intermediates, and products, and identify the structures of transition states.
For the reactions involving this compound, computational studies could provide key insights:
Electrophilic Aromatic Substitution: Calculations could determine the relative energies of the different possible σ-complex intermediates (for attack at positions 2, 4, 5, and 6). By comparing the activation energies for the formation of these intermediates, a theoretical prediction of the product distribution could be made, corroborating the analysis based on directing effects nih.gov.
Intramolecular Cyclization: The mechanism for the proposed cyclization to a dihydroquinazoline could be mapped out. Computational modeling could identify the transition state for the initial nucleophilic attack and the subsequent dehydration step, providing the activation energy barriers for the reaction and confirming its feasibility.
Conformational Analysis: The rotational barrier around the amide C-N bond is a known feature of formamides nih.gov. Computational studies could elucidate the preferred conformation of this compound and how its shape influences its reactivity, for example, in metal complexation or enzymatic interactions.
These computational approaches offer a microscopic view of the reaction dynamics, complementing experimental findings and providing a deeper understanding of the molecule's chemical behavior.
Kinetic Studies and Reaction Rate Determination
Detailed research findings, including data tables from kinetic studies and reaction rate determinations for this compound, are not available in the reviewed scientific literature. Investigations into the hydrolysis, oxidation, decomposition, or other chemical reactions of this specific compound, which would typically yield rate constants, activation energies, and other kinetic parameters, have not been published.
For analogous but simpler molecules, such as formamide, theoretical studies have explored decomposition pathways, calculating energy barriers for processes like decarboxylation, dehydrogenation, and dehydration. Similarly, experimental and theoretical work has been conducted on the hydrolysis of various substituted N-phenyl glycinates and the synthesis of N-phenylformamide derivatives, sometimes including reaction times and yields under specific catalytic conditions. However, this information cannot be directly extrapolated to predict the kinetic behavior of this compound due to the unique influence of the aminomethylphenyl group on the molecule's electronic and steric properties.
Without dedicated experimental or computational studies on this compound, a quantitative description of its reaction kinetics remains an area for future research.
Advanced Spectroscopic and Structural Elucidation of N 3 Aminomethyl Phenyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Comprehensive 1D (¹H, ¹³C) and 2D NMR Assignments (e.g., COSY, HSQC, HMBC, NOESY)
Expected ¹H and ¹³C NMR Data for N-(3-(Aminomethyl)phenyl)formamide:
The ¹H NMR spectrum is expected to show distinct signals for the formyl proton, the aromatic protons, the benzylic methylene (B1212753) protons, and the amine protons. The aromatic region would likely exhibit a complex splitting pattern due to the meta-substitution. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the benzylic carbon.
To illustrate, the experimental NMR data for the closely related analogs, N-phenylformamide and 3-aminobenzylamine (B1275103), are presented below.
Interactive Data Table: ¹H and ¹³C NMR Data for N-phenylformamide nih.govchemicalbook.comspectrabase.comsigmaaldrich.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Formyl CH | 8.3-8.7 (d) | 160-163 |
| NH | 7.9-8.9 (br s) | - |
| Aromatic CH (ortho) | 7.1-7.2 (d) | 118-122 |
| Aromatic CH (meta) | 7.3-7.4 (t) | 129-130 |
| Aromatic CH (para) | 7.0-7.1 (t) | 124-125 |
| Aromatic C (ipso) | - | 138-139 |
Interactive Data Table: ¹H NMR Data for 3-Aminobenzylamine chemicalbook.com
| Atom | ¹H Chemical Shift (ppm) |
| Aromatic CH | 6.5-7.2 (m) |
| Benzylic CH₂ | 3.7-3.9 (s) |
| Amine NH₂ | 1.5-2.0 (br s) |
Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to, such as linking the benzylic protons to the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds), which is crucial for connecting different fragments of the molecule. For example, it could show correlations from the formyl proton to the aromatic carbon attached to the nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation, particularly around the amide bond.
Dynamic NMR for Amide Rotational Barriers and Conformational Analysis
The amide bond in this compound has partial double bond character due to resonance, which restricts rotation around the C-N bond. This can lead to the existence of cis and trans conformers. Dynamic NMR (DNMR) is a powerful technique to study such conformational changes that occur on the NMR timescale.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound, with the molecular formula C₈H₁₀N₂O, the theoretical exact mass can be calculated.
Calculated Exact Mass for this compound:
Molecular Formula: C₈H₁₀N₂O
Monoisotopic Mass: 150.07931 Da
Experimental determination of the exact mass via HRMS would serve to confirm this elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation and Mechanistic Insights
In mass spectrometry, molecules are ionized and then fragment in a characteristic manner. The analysis of these fragmentation patterns provides a "fingerprint" that can help to confirm the structure of the compound. For this compound, common fragmentation pathways would be expected for both the formamide (B127407) and the aminomethylphenyl moieties.
Based on the fragmentation of similar compounds like N-phenylformamide, the following cleavages could be anticipated: nist.gov
Loss of the formyl group (-CHO): This would lead to the formation of an aminobenzylamine radical cation.
Cleavage of the benzylic C-N bond: This could result in the formation of a tropylium-like ion or a benzyl (B1604629) cation.
Alpha-cleavage adjacent to the amine: This is a common fragmentation for amines.
The fragmentation pattern of N-phenylformamide typically shows a prominent molecular ion peak and significant fragments corresponding to the loss of CO and the formation of the anilinium ion. nist.gov
Vibrational Spectroscopy (FT-IR and Raman)
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The spectrum shows characteristic absorption bands for different functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations.
For this compound, the following characteristic vibrational modes would be expected:
Interactive Data Table: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (Amine) | Stretching | 3400-3200 (two bands) | 3400-3200 |
| N-H (Amide) | Stretching | ~3300 | ~3300 |
| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |
| C-H (Aliphatic) | Stretching | 2950-2850 | 2950-2850 |
| C=O (Amide I) | Stretching | ~1670 | ~1670 |
| N-H (Amide II) | Bending | ~1550 | Weak |
| C=C (Aromatic) | Stretching | 1600, 1475 | 1600, 1475 |
| C-N | Stretching | 1400-1000 | 1400-1000 |
The data is based on typical vibrational frequencies for primary amines, secondary amides, and substituted benzene (B151609) rings. nist.govresearchgate.net
Identification of Characteristic Functional Group Stretches and Bends (e.g., Amide I, II, N-H, C=O)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound by detecting their characteristic vibrational frequencies. The spectrum is expected to be dominated by absorptions from the amide linkage, the primary amine, and the aromatic ring.
The secondary amide group gives rise to several distinct and intense absorption bands. The Amide I band , which is primarily due to the C=O stretching vibration, is one of the most intense and useful bands in the IR spectrum of amides. For secondary amides in the solid state, this band typically appears in the range of 1680–1630 cm⁻¹. researchgate.net Its exact position is highly sensitive to hydrogen bonding; increased hydrogen bonding weakens the C=O bond, shifting the absorption to a lower wavenumber.
The Amide II band is another characteristic absorption for secondary amides, appearing between 1570 cm⁻¹ and 1515 cm⁻¹. researchgate.net This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. youtube.com The presence of a strong Amide II band alongside the Amide I band is a clear indicator of a secondary amide group. researchgate.net
N-H stretching vibrations are also prominent. The molecule contains two types of N-H bonds: one in the secondary amide group (-NHCHO) and two in the primary amine group (-CH₂NH₂).
The secondary amide N-H stretch typically appears as a single, sharp peak in the region of 3370–3170 cm⁻¹ when hydrogen-bonded. researchgate.net
The primary amine -NH₂ group will show two distinct stretching bands: an asymmetric stretch and a symmetric stretch, typically in the 3500–3300 cm⁻¹ region. acs.org The presence of a doublet in this region is a hallmark of a primary amine.
Additional significant vibrations include the aromatic C-H stretches, which appear above 3000 cm⁻¹, and the aliphatic C-H stretches of the methylene (-CH₂-) group, which are found just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹). acs.orgresearchgate.net
Table 1: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Appears as a doublet. Position and shape are sensitive to hydrogen bonding. acs.org |
| N-H Stretch | Secondary Amide (-NH) | 3370 - 3170 | A single, often broad, band in hydrogen-bonded systems. researchgate.net |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Typically multiple, weaker bands. researchgate.net |
| Aliphatic C-H Stretch | Methylene (-CH₂) | 2950 - 2850 | Asymmetric and symmetric stretches. |
| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1630 | Very strong intensity. Position is highly sensitive to hydrogen bonding. researchgate.net |
| NH₂ Scissoring | Primary Amine (-NH₂) | 1650 - 1580 | Medium intensity bend. |
| Amide II (N-H Bend & C-N Stretch) | Secondary Amide | 1570 - 1515 | Strong intensity, characteristic of secondary amides. researchgate.netyoutube.com |
| Aromatic C=C Stretch | Phenyl Ring | 1600 & 1500 | Two bands of variable intensity. researchgate.net |
Analysis of Inter- and Intramolecular Hydrogen Bonding
This compound possesses multiple hydrogen bond donor sites (the N-H protons of the amide and primary amine) and acceptor sites (the carbonyl oxygen and the lone pair on the primary amine's nitrogen). This structure strongly favors the formation of extensive hydrogen bonding networks. researchgate.net
Intermolecular hydrogen bonding is expected to be the dominant supramolecular interaction. The most robust hydrogen bond will likely form between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule (N-H···O=C). This is a classic and highly stable interaction motif in amides that leads to the formation of chains or sheets in the solid state. researchgate.netacs.org Additionally, the primary amine group can participate in hydrogen bonding, with its N-H protons acting as donors to the carbonyl oxygen or the nitrogen atom of another amine group (N-H···O or N-H···N).
The presence of these hydrogen bonds has a direct and observable effect on the IR spectrum. As hydrogen bonding lengthens and weakens the N-H and C=O bonds, their stretching frequencies are lowered (red-shifted). acs.org Concurrently, the absorption bands become significantly broader due to the range of slightly different hydrogen bond distances and angles in the sample. Therefore, the N-H and Amide I bands for this compound are predicted to be broad and located at lower wavenumbers than they would be for an isolated, gas-phase molecule. researchgate.net
Intramolecular hydrogen bonding is also a possibility, for instance, between the formamide N-H and the nitrogen of the aminomethyl group, which would form a six-membered ring. However, molecular models suggest that intermolecular interactions that allow for a more linear and less strained hydrogen bond geometry are likely to be more favorable.
X-ray Crystallography and Solid-State Structure Determination
While a published crystal structure for this compound is not available, its solid-state architecture can be predicted by examining the known structures of related aromatic amides and aminobenzyl derivatives.
Molecular Conformation and Crystal Packing Analysis
The conformation of the molecule will be a balance between minimizing steric hindrance and maximizing stabilizing interactions, primarily hydrogen bonding. The formamide group (-NHCHO) is known to be planar due to resonance. The orientation of this plane relative to the phenyl ring is a key conformational feature. In many aromatic amides, there is a significant torsion angle between the amide plane and the benzene ring, which is a compromise between conjugation effects and steric repulsion. researchgate.net
Supramolecular Interactions in the Solid State (e.g., Hydrogen Bonding Networks)
The solid-state structure of this compound will be dominated by a network of supramolecular interactions.
Hydrogen Bonding Networks: As discussed, the primary interaction will be the N-H···O=C hydrogen bonds between the secondary amide groups, likely forming infinite chains or ribbons. These primary motifs would then be cross-linked by further hydrogen bonds involving the aminomethyl group (N-H···O and/or N-H···N), creating a robust three-dimensional architecture. nih.govwikipedia.org
C-H···π Interactions: It is also possible for the aliphatic C-H bonds of the methylene group or the aromatic C-H bonds to act as weak hydrogen bond donors to the electron-rich face of a nearby phenyl ring. libretexts.org
These combined interactions create a complex supramolecular assembly that defines the macroscopic properties of the crystalline solid. youtube.com
Electronic Spectroscopy (UV-Vis) and Chiroptical Properties
Chromophore Analysis and Electronic Transitions
The principal chromophore in this compound is the substituted benzene ring. youtube.com The electronic transitions observable by UV-Vis spectroscopy are those involving the π-electron system of this aromatic ring. Unsubstituted benzene exhibits characteristic π → π* transitions, with absorption bands around 180 nm, 200 nm, and a weaker, vibrationally-structured band around 255 nm. wikipedia.org
The two substituents on the ring, the formamide group (-NHCHO) and the aminomethyl group (-CH₂NH₂), act as auxochromes. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum (λ_max). Both the nitrogen of the amide and the nitrogen of the amine have lone pairs of electrons that can be delocalized into the aromatic π-system (an n → π* transition). libretexts.org
This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. youtube.com According to Planck's relation, a smaller energy gap corresponds to the absorption of lower-energy, longer-wavelength light. Therefore, the presence of these two groups is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.
For comparison, aniline (B41778) (C₆H₅NH₂) shows a strong absorption band around 230 nm and a weaker one around 280 nm. Formanilide (C₆H₅NHCHO) has a λ_max around 240-250 nm. wikipedia.org Given the presence of both an amide and an aminomethyl group, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to show strong absorptions in the 240–290 nm range. The exact λ_max and intensity would be sensitive to the solvent environment, as solvent polarity can affect the energy levels of the molecular orbitals involved in the transition. wikipedia.org
Table 2: Predicted Electronic Spectroscopy Data for this compound
| Chromophore System | Transition Type | Predicted λ_max Range (nm) | Notes |
| Substituted Phenyl Ring | π → π | 240 - 290 | Bathochromic shift expected due to -NHCHO and -CH₂NH₂ auxochromes. wikipedia.orglibretexts.org Position is solvent-dependent. |
| Amide Carbonyl / Amine Nitrogen | n → π | > 220 | Often weaker than π → π* transitions and may be obscured by the stronger absorption bands. libretexts.org |
Circular Dichroism (CD) for Chiral Derivatives
The application of circular dichroism to chiral derivatives of this compound is not documented in the reviewed scientific literature. While the synthesis of various chiral molecules and their subsequent analysis by CD is a common practice in stereochemistry, specific studies involving the target compound are not available.
Research into the chiroptical properties of analogous compounds often involves the introduction of a chiral center and subsequent measurement of the differential absorption of left- and right-circularly polarized light. This analysis can reveal crucial details about the spatial arrangement of atoms and functional groups. However, without experimental data, any discussion on the potential CD spectra, including Cotton effects and their relationship to molecular structure for chiral derivatives of this compound, would be purely speculative.
Table 1: Hypothetical Data for Circular Dichroism Analysis of Chiral this compound Derivatives
| Parameter | Description |
| Wavelength (nm) | The range of ultraviolet-visible light used for the measurement. |
| Molar Ellipticity (deg·cm²·dmol⁻¹) | A quantitative measure of the circular dichroism effect. |
| Cotton Effect | The characteristic change in sign of the molar ellipticity in the vicinity of an absorption band. |
| Solvent | The solvent used for the sample, which can influence the CD spectrum. |
| Note: This table is for illustrative purposes only, as no experimental data has been found. |
Further research would be necessary to synthesize chiral derivatives of this compound and perform CD spectroscopy to elucidate their stereochemical properties. Such studies would contribute valuable information to the broader understanding of the structure-property relationships of formamide-containing compounds.
Theoretical and Computational Chemistry Studies on N 3 Aminomethyl Phenyl Formamide
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of N-(3-(Aminomethyl)phenyl)formamide. By solving approximations of the Schrödinger equation, these methods can determine the molecule's optimized geometry, electronic structure, and various other chemical parameters. nih.govscispace.com Functionals such as B3LYP are commonly paired with basis sets like 6-31G or larger to achieve reliable results for organic molecules. nih.govscispace.com
The electronic landscape of a molecule is key to understanding its chemical behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the aminomethyl group and the phenyl ring, which can act as electron donors. Conversely, the LUMO is likely centered on the formamide (B127407) group, specifically the carbonyl carbon and the C=O bond, which can act as an electron acceptor. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer, a process that influences the molecule's reactivity and spectroscopic properties. scispace.com
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.0 eV to -6.5 eV | Electron-donating capacity |
| LUMO Energy | -0.5 eV to -1.5 eV | Electron-accepting capacity |
Note: These values are hypothetical and representative of what would be expected from DFT calculations based on similar aromatic amides.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govdtic.mil The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. scispace.com
In this compound, the MEP surface would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the primary amine, identifying these as the primary sites for electrophilic interaction. dtic.mil Conversely, regions of high positive potential (blue) would be expected around the hydrogen atoms of the amide (N-H) and the aminomethyl group (N-H₂), indicating their susceptibility to nucleophilic attack. The aromatic ring would exhibit a mixed potential, with the π-system creating a region of negative potential above and below the plane of the ring. dtic.mil
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. ijcce.ac.irnih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.gov The predicted shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the chemical shifts of the aromatic protons would be influenced by the electronic effects of both the aminomethyl and the formamide substituents. ucl.ac.uk The formyl proton is expected to have a characteristic downfield shift, while the protons of the aminomethyl group would appear further upfield. pdx.edu
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Formyl H | 8.2 - 8.5 | Formyl C=O | 160 - 165 |
| Amide N-H | 9.5 - 10.5 | Aromatic C-N (amide) | 138 - 142 |
| Aromatic H | 6.8 - 7.5 | Aromatic C-C (amine) | 145 - 150 |
| Aminomethyl CH₂ | 3.8 - 4.2 | Aromatic C-H | 110 - 130 |
Note: These are estimated ranges based on typical values for similar functional groups and may vary depending on the specific conformation and solvent. pdx.edudu.edu
Vibrational Frequencies: DFT calculations can also predict the vibrational spectrum (FT-IR and Raman) of a molecule. nih.govresearchgate.net By calculating the harmonic frequencies, one can assign the various vibrational modes of the molecule. For this compound, characteristic peaks would include the N-H stretching of the amide and amine groups, the C=O stretching of the formamide, C-N stretching, and the various aromatic C-H and C=C stretching and bending modes. nih.gov
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule by exploring its potential energy surface. researchgate.net
A key feature of amides is the restricted rotation around the C-N bond due to its partial double bond character. This leads to the existence of rotational isomers, typically referred to as cis and trans conformers, which can be observed and distinguished by techniques like NMR spectroscopy. researchgate.netnih.gov In the trans isomer, the formyl proton and the phenyl group are on opposite sides of the C-N bond, while in the cis isomer, they are on the same side. researchgate.net
Computational calculations can determine the relative energies of these isomers and the energy barrier to rotation between them. researchgate.net For many simple formamides, the trans conformer is found to be more stable than the cis conformer due to reduced steric hindrance. researchgate.net The potential energy surface would show distinct energy minima corresponding to these stable conformers. Further rotational possibilities exist around the C-C bond connecting the phenyl ring to the aminomethyl group and the C-N bond of the formamide group.
The presence of both hydrogen bond donors (the N-H of the formamide and the N-H₂ of the aminomethyl group) and acceptors (the carbonyl oxygen and the aminomethyl nitrogen) allows for the possibility of intramolecular hydrogen bonding. rsc.orgucla.edu A potential six-membered ring could be formed via a hydrogen bond between the amide proton (N-H) and the nitrogen of the aminomethyl group. Alternatively, a hydrogen bond could form between one of the aminomethyl protons and the carbonyl oxygen.
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling is a cornerstone of computational chemistry, enabling the elucidation of reaction mechanisms at a molecular level. For this compound, these methods could provide invaluable insights into its synthesis, degradation, and potential chemical transformations.
Computational Mechanistic Investigations of this compound Reactions
Computational mechanistic investigations for this compound would likely employ Density Functional Theory (DFT) to map out the potential energy surface of its reactions. DFT has proven to be a powerful tool for studying reaction mechanisms in similar amide-containing molecules. For instance, studies on the hydrolysis of formamide and its derivatives have detailed the step-by-step process of bond breaking and formation.
A hypothetical investigation into the hydrolysis of this compound could reveal the intermediates and transition states involved. The process would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon of the formamide group, followed by proton transfer and eventual cleavage of the C-N bond. Computational models could differentiate between acid-catalyzed, base-catalyzed, and neutral hydrolysis pathways, identifying the most energetically favorable route.
Similarly, the synthesis of this compound, which could involve the formylation of 3-aminobenzylamine (B1275103), can be modeled. Computational studies could compare different formylating agents and reaction conditions to predict the most efficient synthetic route with the highest yield.
Prediction of Kinetic and Thermodynamic Parameters
A significant outcome of reaction pathway modeling is the prediction of kinetic and thermodynamic parameters. These parameters are crucial for understanding the feasibility and rate of a reaction.
Thermodynamic Parameters: By calculating the energies of reactants, products, and intermediates, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. A negative ΔG would indicate a spontaneous reaction under the given conditions.
Kinetic Parameters: Transition state theory is used to calculate the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. A lower activation energy implies a faster reaction rate. The rate constant (k) of the reaction can also be predicted.
An illustrative data table for a hypothetical hydrolysis reaction of this compound is presented below. These values are purely for demonstrative purposes and would need to be calculated using sophisticated computational methods.
| Parameter | Value (Illustrative) | Unit |
| Enthalpy of Reaction (ΔH) | -25 | kcal/mol |
| Entropy of Reaction (ΔS) | -5 | cal/mol·K |
| Gibbs Free Energy of Reaction (ΔG) | -23.5 | kcal/mol |
| Activation Energy (Ea) | 15 | kcal/mol |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum mechanical calculations.
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules.
The conformation of this compound, particularly the orientation of the aminomethyl and formamide groups relative to the phenyl ring, is likely to be influenced by the polarity of the solvent. In a polar solvent like water, the molecule may adopt a more extended conformation to maximize hydrogen bonding opportunities with water molecules. In a nonpolar solvent, intramolecular hydrogen bonding between the amino and formamide groups might be more favorable, leading to a more compact structure.
These conformational changes can, in turn, affect the molecule's reactivity. For example, a solvent-induced conformational change might shield a reactive site, thereby slowing down a particular reaction. MD simulations can quantify these effects by analyzing the radial distribution functions between different atoms of the solute and solvent.
Intermolecular Interactions and Aggregation Behavior
This compound has both hydrogen bond donor (the -NH2 and -NH- groups) and acceptor (the carbonyl oxygen) sites. This makes it capable of forming strong intermolecular hydrogen bonds with itself and with other molecules.
MD simulations can be used to study the aggregation behavior of this compound in solution. By simulating a system with multiple solute molecules, it is possible to observe the formation of dimers, trimers, and larger aggregates. The simulations can provide detailed information about the geometry and stability of these aggregates. For instance, in concentrated solutions, this compound molecules might form chain-like or cyclic structures through intermolecular hydrogen bonding.
Understanding this aggregation behavior is important as it can affect the physical properties of the substance, such as its solubility and viscosity, as well as its biological activity if it were to be used in a pharmaceutical context.
An illustrative table summarizing the potential intermolecular interactions of this compound is provided below.
| Interacting Groups | Type of Interaction | Estimated Strength (Illustrative) |
| -NH2 with Carbonyl Oxygen | Hydrogen Bond | Strong |
| -NH- (formamide) with Carbonyl Oxygen | Hydrogen Bond | Moderate |
| -NH2 with -NH2 | Hydrogen Bond | Moderate |
| Phenyl Ring with Phenyl Ring | π-π Stacking | Weak |
Applications and Potential Roles in Chemical and Materials Science
Role as a Versatile Synthetic Intermediate and Building Block
The presence of both a primary amine (after potential deprotection of the formamide) and a formamide (B127407) group on a rigid phenyl scaffold makes N-(3-(Aminomethyl)phenyl)formamide a potentially versatile building block in organic synthesis.
The structure of this compound is inherently suited for the synthesis of complex organic molecules, including scaffolds that could be elaborated into structures analogous to natural products. The aminomethyl group provides a nucleophilic handle for a variety of chemical transformations, while the formamide can act as a protecting group for an aniline-like nitrogen, or as a precursor to other functionalities.
The synthesis of various heterocyclic compounds often relies on precursors containing both amine and carbonyl functionalities. researchgate.netresearchgate.net For instance, derivatives of N-(3-hydroxyphenyl)benzamide have been synthesized and subsequently modified through O-alkylation to create a library of biologically active molecules. indexcopernicus.com Similarly, this compound could serve as a starting point for the construction of fused heterocyclic systems. The aminomethyl group could participate in cyclization reactions with electrophilic centers, while the formamide, potentially after hydrolysis to the free amine, could undergo condensation with carbonyl compounds or other reactive partners.
The synthesis of aminophosphonic acid derivatives, another class of biologically relevant molecules, has been achieved through various synthetic routes, including the addition of nucleophiles to 2H-azirines. nih.govmdpi.com The aminomethyl group of this compound could be a key component in the synthesis of novel aminophosphonic acid derivatives.
While direct examples of its use in natural product synthesis are not readily found, the overarching principles of convergent synthesis suggest its utility. The phenyl ring provides a rigid scaffold upon which complexity can be built, a common strategy in the total synthesis of natural products. The dual functionality allows for orthogonal reactions, where one group is manipulated while the other remains protected or inert, to be subsequently used in a later synthetic step.
Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties, and it relies on the use of molecular scaffolds that can be decorated with a variety of functional groups. nih.govimperial.ac.uk The structure of this compound makes it an interesting candidate for a scaffold in combinatorial library design, allowing for the exploration of a defined chemical space.
The generation of combinatorial libraries often involves the use of bifunctional or trifunctional building blocks that can be systematically reacted with a diverse set of reagents. enamine.net this compound fits the description of a bifunctional building block. The aminomethyl group can be readily acylated, alkylated, or used in reductive amination reactions with a library of aldehydes or ketones. The formamide group, being less reactive, could be carried through these transformations and then potentially hydrolyzed to the corresponding aniline (B41778), which could then be subjected to a second set of diversification reactions, such as sulfonylation or acylation. This two-stage diversification would allow for the creation of a large and diverse library of compounds based on the central phenylenediamine-like core.
The concept of using a central scaffold to build libraries is well-established. For example, symmetric building blocks have been used in the combinatorial synthesis of pyrimidines. sigmaaldrich.com While not symmetric, the distinct reactivity of the two nitrogen-containing groups in this compound could be exploited to achieve controlled, stepwise diversification. The exploration of chemical space using such a scaffold would be focused on generating molecules with a defined three-dimensional arrangement of functional groups, which is crucial for their interaction with biological targets.
Table 1: Potential Diversification Reactions for a Combinatorial Library based on this compound
| Functional Group | Potential Reaction | Reagent Class | Resulting Moiety |
| Aminomethyl | Acylation | Acid Chlorides, Anhydrides | Amide |
| Aminomethyl | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Aminomethyl | Reductive Amination | Aldehydes, Ketones | Secondary Amine |
| Formamide (after hydrolysis to amine) | Acylation | Acid Chlorides, Anhydrides | Amide |
| Formamide (after hydrolysis to amine) | Urea (B33335) Formation | Isocyanates | Urea |
Contributions to Coordination Chemistry and Catalysis
The presence of two potential coordination sites—the nitrogen of the aminomethyl group and the oxygen or nitrogen of the formamide group—suggests that this compound could act as a ligand for a variety of metal ions. The resulting metal complexes could have interesting properties and potential applications in catalysis.
The design of ligands is central to the development of new metal complexes with specific catalytic activities. nih.govchiba-u.jp Bifunctional ligands, in particular, can offer enhanced stability and control over the geometry of the resulting metal complex. researchgate.net this compound can be considered a bifunctional ligand, with the potential to coordinate to a metal center in several ways.
The aminomethyl group provides a classic Lewis basic nitrogen donor. The formamide group is a more ambiguous donor; it could coordinate through the carbonyl oxygen, which is a hard donor, or potentially through the nitrogen atom, especially after deprotonation, which would make it a stronger, anionic donor. The relative positions of these two groups (meta on the phenyl ring) would likely lead to the formation of a seven-membered chelate ring upon coordination to a single metal center, or it could act as a bridging ligand between two metal centers.
The coordination chemistry of aminophenol-based ligands has been extensively studied, revealing a rich variety of coordination modes and catalytic applications. derpharmachemica.comresearchgate.net These ligands, which share the feature of having two different donor atoms on a phenyl ring, can stabilize various metal ions and facilitate a range of catalytic reactions. By analogy, this compound could be expected to form stable complexes with transition metals such as palladium, rhodium, ruthenium, and copper. nih.govnih.govnih.gov
The specific way in which a ligand binds to a metal ion (its binding mode) is a critical determinant of the resulting complex's reactivity. youtube.com For this compound, several binding modes can be envisioned, each of which would impart different steric and electronic properties to the metal center.
Monodentate Coordination: The ligand could bind to a metal center through only one of its functional groups, most likely the more basic aminomethyl nitrogen.
Bidentate Chelating Coordination: As mentioned, the ligand could form a seven-membered chelate ring by coordinating through both the aminomethyl nitrogen and the formamide oxygen. While seven-membered rings are generally less stable than five- or six-membered rings, they are not uncommon in coordination chemistry.
Bridging Coordination: The ligand could bridge two metal centers, with the aminomethyl group coordinating to one metal and the formamide group to another. This could lead to the formation of coordination polymers or discrete dimeric or oligomeric complexes.
The selectivity of a catalyst is often a direct consequence of the ligand's structure. The steric bulk and electronic properties of the ligand control the access of substrates to the metal center and can influence the regioselectivity and stereoselectivity of a reaction. The phenyl ring of this compound provides a rigid backbone that would enforce a specific geometry on the coordinated functional groups, which in turn could lead to selective catalytic transformations.
While no specific catalytic applications of this compound complexes are documented, the nature of the ligand suggests potential in several areas of catalysis, including C-H activation and carbonylation reactions.
C-H Activation: The formamide group is known to be a competent directing group in transition metal-catalyzed C-H activation reactions. nih.govrsc.orgresearchgate.netsnnu.edu.cnmdpi.com A directing group is a functional group on a substrate that coordinates to the metal catalyst and directs it to activate a specific C-H bond, usually in the ortho position. In the case of this compound, the formamide group could direct the activation of the C-H bonds at the C2 or C4 positions of the phenyl ring. If the aminomethyl group were also coordinated to the metal, this could create a more complex and potentially more selective catalytic system.
Carbonylation: Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl-containing compounds. derpharmachemica.com The ligands used in these reactions play a crucial role in determining the efficiency and selectivity of the process. The bifunctional nature of this compound could be advantageous in carbonylation reactions. For example, in aminocarbonylation reactions, where an amine is used as a nucleophile, the intramolecular aminomethyl group could potentially participate in the reaction, leading to the formation of macrocyclic structures or other complex products.
The development of N-difluoromethyl amides and related compounds has highlighted the importance of formamide derivatives in accessing novel chemical space. nih.gov This underscores the potential of this compound and its derivatives as precursors to new classes of compounds with unique properties.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound
| Catalytic Reaction | Potential Role of the Ligand | Metal Center (Example) |
| C-H Activation | Formamide as a directing group | Palladium, Rhodium, Ruthenium |
| Carbonylation | Stabilizing ligand for the metal catalyst | Palladium |
| Cross-Coupling Reactions | Ancillary ligand to control reactivity and selectivity | Palladium, Nickel, Copper |
| Hydrogenation | Chiral versions could enable asymmetric hydrogenation | Rhodium, Ruthenium, Iridium |
Potential in Polymer Chemistry and Functional Materials Science
The presence of two reactive sites—the primary amine and the N-H bond of the formamide—positions this compound as a versatile building block for advanced polymers and functional materials.
The dual functionality of this compound makes it a theoretical candidate for participation in step-growth polymerization to form polymers such as polyamides and polyureas.
Polyamides: Polyamides are typically synthesized through the condensation reaction of a diamine with a dicarboxylic acid or its derivative. nih.gov The primary amine of this compound could react with a dicarboxylic acid. If the formamide group were hydrolyzed to a second amine group (creating 3-aminobenzylamine), the resulting diamine could serve as a monomer to form an aromatic polyamide. Alternatively, the intact molecule could be incorporated to create a polyamide with pendent formamide groups, which could influence polymer properties such as solubility and hydrogen bonding. Research has shown that novel polyamides with unique properties can be created by incorporating monomers with bulky pendent groups. researchgate.netyonsei.ac.kr
Polyureas: Polyureas are commonly formed by the reaction of a diamine with a diisocyanate. The primary amine of this compound could readily participate in this reaction. Furthermore, recent advancements have demonstrated alternative, isocyanate-free routes to polyureas. One such method involves the catalytic dehydrogenative coupling of diamines and methanol. semanticscholar.orgrsc.org Another innovative approach uses the dehydrogenation and decarbonylation of formamides to synthesize ureas and polyureas. nih.gov A study on this method noted that while aliphatic diformamides were successfully coupled to form polyureas, the aromatic 1,4-phenylenediformamide did not yield a polymer under the tested conditions, suggesting that the reactivity of aromatic formamides can be a challenge. nih.govresearchgate.net However, the unique structure of this compound, with its reactive primary amine, could offer different polymerization pathways, potentially acting as a chain extender or cross-linking agent in polyurea systems. nih.gov
Table 1: Comparison of General Properties of Aromatic Polyamides and Polyureas
| Property | Aromatic Polyamides (e.g., Kevlar) | Aromatic Polyureas |
|---|---|---|
| Monomers | Diamine + Dicarboxylic Acid/Diacyl Chloride nih.govyoutube.com | Diamine + Diisocyanate nih.gov |
| Key Linkage | Amide (-CO-NH-) | Urea (-NH-CO-NH-) |
| Typical Properties | High thermal stability, high tensile strength, excellent chemical resistance, often processed from solution. yonsei.ac.kr | High tensile strength, high elasticity, excellent abrasion resistance, rapid curing. |
| Intermolecular Forces | Strong hydrogen bonding between amide groups. | Extensive hydrogen bonding network between urea groups, often leading to phase-separated hard and soft segments. nih.gov |
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. A prominent class of supramolecular materials is metal-organic frameworks (MOFs), which are crystalline porous polymers built from metal ions or clusters linked by organic ligands. wikipedia.orgnih.gov
The suitability of an organic molecule as a "linker" in a MOF depends on its ability to coordinate with metal centers. nih.gov this compound possesses a primary amine and a phenyl ring, which could potentially serve as coordination sites. While carboxylate and N-heterocyclic groups are more common linkers, amine groups can and do coordinate to metal ions to form stable frameworks. The resulting MOF could have uncoordinated formamide groups lining the pores, which could offer specific guest interactions via hydrogen bonding.
Although no studies have specifically reported the use of this compound in MOF synthesis, the principles of reticular chemistry allow for the design of new frameworks from new linkers. wikipedia.org Post-synthetic modification is another route where a pre-existing MOF could be functionalized by reacting with this compound. researchgate.net
The functional groups of this compound suggest its potential use in the development of chemical sensors or functional coatings.
Chemical Sensors: The primary amine group is a known reactive site for the detection of certain analytes, notably aldehydes. The reaction between an amine and an aldehyde forms an imine, and this chemical transformation can be coupled to a change in an optical signal, such as fluorescence or color, forming the basis of a chemosensor. The (aminomethyl)phenyl moiety is a structural component in some fluorescent molecules, and its incorporation could lead to a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte.
Functional Coatings: The molecule could be grafted onto a surface to create a functional coating. For instance, it could be attached to silica (B1680970) nanoparticles or a metal surface (e.g., gold) through its amine group. The exposed formamide and phenyl groups would then impart new properties to the surface, such as altered hydrophilicity, specific binding capabilities through hydrogen bonding, or the ability to interact with aromatic analytes via π-π stacking. Such modified surfaces are central to creating new materials for catalysis, separation science, and sensing platforms. nanochemres.org
Applications in Advanced Analytical Chemistry (beyond routine characterization)
Beyond its potential in materials synthesis, this compound could play a role in the development of advanced analytical methods.
Analytical reference standards are highly purified compounds used to help identify and quantify substances. sigmaaldrich.combiomol.com They are critical for validating analytical methods, performing calibrations, and identifying impurities or metabolites. While commercial listings for this compound as a certified reference material are not prominent, it holds potential value in specific research contexts. hpc-standards.compurisys.com
If this compound were an intermediate in a multi-step synthesis or a metabolite of a pharmaceutical candidate, a purified standard would be essential for its accurate detection and quantification by techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Companies specializing in reference materials often perform custom synthesis to provide such standards for development and regulatory requirements. purisys.com
The selectivity of chromatographic separations is highly dependent on the chemistry of the stationary phase. mac-mod.com Modifying stationary phase supports, like silica gel, with organic molecules containing specific functional groups is a common strategy to tune retention and improve the resolution of complex mixtures. nanochemres.org
This compound contains both a phenyl group and a primary amine. Each of these groups is used to create distinct types of HPLC stationary phases with unique separation mechanisms.
Phenyl Phases: These phases provide retention based on hydrophobic interactions and, more importantly, π-π interactions with aromatic or unsaturated analytes. They are particularly useful for separating positional isomers of aromatic compounds. elementlabsolutions.com
Amine Phases: These phases can operate in multiple modes. In normal-phase chromatography, they act as a polar stationary phase. In hydrophilic interaction liquid chromatography (HILIC), they retain polar analytes. In ion-exchange chromatography, a protonated amine phase can act as a weak anion exchanger. nih.gov
A stationary phase functionalized with this compound could theoretically offer a "mixed-mode" character, combining hydrophobic, π-π, and hydrophilic or ion-exchange interactions. This multi-modal interaction capability could provide unique selectivity for separating complex samples that are not well-resolved on single-mechanism phases. While the specific use of this molecule for stationary phase modification is not documented, the development of novel phases with combined functionalities remains an active area of research in separation science. mac-mod.comresearchgate.net
Table 2: Potential Chromatographic Interactions from this compound Functionalization
| Functional Group | Potential Interaction Mechanism | Target Analyte Type |
|---|---|---|
| Phenyl Ring | π-π Stacking, Hydrophobic | Aromatic compounds, unsaturated molecules, positional isomers. elementlabsolutions.com |
| Amine Group (primary) | Hydrophilic Interaction (HILIC), Hydrogen Bonding | Polar, water-soluble compounds (e.g., nucleobases, small organic acids). nih.gov |
| Amine Group (protonated) | Weak Anion Exchange | Anionic species (e.g., organic acids, nucleotides). nih.gov |
| Formamide Group | Hydrogen Bonding, Dipole-Dipole | Polar molecules capable of acting as hydrogen bond donors or acceptors. |
Conclusion and Future Research Directions
Identification of Unaddressed Scientific Questions and Challenges
The primary and most significant gap is the near-total absence of dedicated research on N-(3-(Aminomethyl)phenyl)formamide. This lack of data gives rise to several fundamental unanswered questions:
Optimal Synthesis: What is the most efficient and selective method for the synthesis of this compound? Challenges include achieving selective formylation of the aminomethyl group over the aromatic amine, or vice versa, if starting from a diamine precursor. researchgate.net
Detailed Physicochemical Properties: Beyond calculated values, what are the experimentally determined properties of this compound, such as its melting point, boiling point, solubility, and pKa values?
Structural Conformation: What is the precise three-dimensional structure and conformational preference of the molecule? Spectroscopic and crystallographic data are needed to elucidate this.
Chemical Reactivity: How does the interplay between the formamide (B127407) and aminomethyl groups influence the reactivity of the molecule? For example, what are its coordination properties with metal ions, and what is its behavior in various reaction conditions?
Biological Activity: Does this compound possess any significant biological activity? Its structure suggests potential as an intermediate in the synthesis of pharmacologically active compounds, but its intrinsic activity is unknown.
Material Science Applications: Could this compound serve as a monomer or a functional building block for the synthesis of novel polymers or materials? The presence of two distinct amine functionalities offers potential for creating cross-linked or functionalized polymers. rsc.orgrsc.orgnoaa.gov
Prospective Avenues for Future Research and Innovation in this compound Chemistry
The current lack of knowledge surrounding this compound presents a landscape ripe for exploration. Future research could be directed along several promising paths:
Synthetic Methodology: A systematic study of the synthesis of this compound would be a foundational contribution. This could involve exploring various formylating agents and catalytic systems to achieve high selectivity and yield. Investigating its synthesis from precursors like 3-aminobenzylamine (B1275103) or through the selective formylation of 3-(aminomethyl)aniline would be of significant interest. researchgate.netnih.gov
Medicinal Chemistry: The compound could be utilized as a scaffold or intermediate in the design of novel therapeutic agents. The aminomethylphenyl moiety is present in some biologically active molecules. scispace.com Future work could involve synthesizing a library of derivatives by modifying the formamide or the primary amine and screening them for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. whamine.comnih.gov
Materials Science: The bifunctional nature of this compound makes it an intriguing candidate for polymer chemistry. It could be explored as a monomer for the synthesis of functional polyamides or other polymers with unique properties. rsc.orgresearchgate.netmdpi.com The formamide group could also impart specific solubility or hydrogen-bonding characteristics to new materials.
Fundamental Chemical Research: A thorough characterization of the compound's structural and electronic properties would provide valuable data for computational and theoretical chemistry studies. Understanding the rotational barriers, hydrogen bonding networks, and reactivity patterns would contribute to the broader understanding of functionalized aromatic systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
